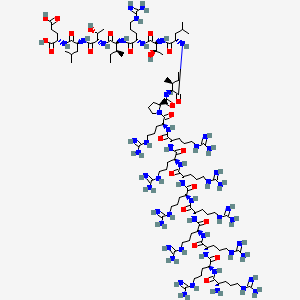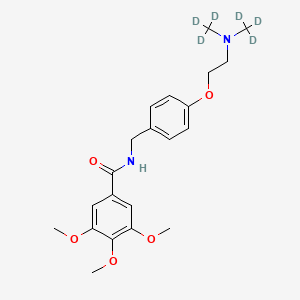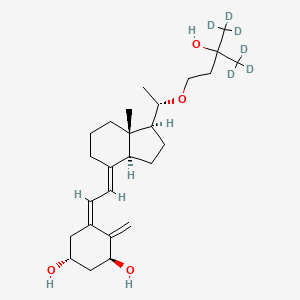
ISO-Fludelone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iso-Fludelone is the third-generation epothilone B analogue with potential anti-mitotic and antineoplastic activites. This compound binds to tubulin and induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to other generations of epothilones, this compound exhibits increased stability, water solubility, potency, duration of action, tumor penetration as well as reduced toxicity. In addition, this agent is a not a substrate of the P-glycoprotein (P-gp), a multidrug resistance pump often overexpressed in cancer cells. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
科学的研究の応用
Quantitative Analysis in Human Plasma : ISO-Fludelone has been the subject of pharmacokinetic studies. Christner et al. (2014) developed an LC-MS/MS assay for its quantitation in human plasma. This method is crucial for determining the drug's concentration in clinical samples during trials (Christner et al., 2014).
Mechanism of Action and Properties : this compound binds to tubulin, inducing microtubule polymerization and stabilization, thus inhibiting cell division and inducing apoptosis. Its increased stability, water solubility, potency, duration of action, tumor penetration, and reduced toxicity compared to other epothilones make it significant in cancer research (Definitions, 2020).
Therapeutic Applications in Cancer : Chou et al. (2011) demonstrated the effectiveness of this compound against various human xenograft tumors in mice, showing its potential as a powerful cancer therapeutic agent. Its ability to penetrate and accumulate in tumor tissue and its efficacy in complete tumor remission make it a promising compound in cancer treatment (Chou et al., 2011).
Comparison with Other Epothilones : A study by Chou et al. (2008) compared this compound with other epothilone congeners, noting its superior properties such as biological stability, solubility in water, and potency against human cancer cell lines. This research underscores the potential of this compound as a leading candidate for cancer therapy (Chou et al., 2008).
Preclinical Antitumor Properties : Cho et al. (2005) highlighted the development of second-generation epothilone derivatives, including Fludelone, which have impressive antitumor properties. This research emphasizes the role of natural product-based research combined with chemical synthesis in drug discovery (Cho et al., 2005).
Efficacy in Xenograft Tumors : Another study by Chou et al. (2008) highlighted the efficacy of this compound against xenograft tumors, emphasizing its potent microtubule-stabilization activity and therapeutic efficacy in various tumor models (Chou et al., 2008).
Synergistic Combinations in Cancer Therapy : Zhang et al. (2016) explored the combination of Fludelone with other agents, illustrating the potential for synergistic effects in cancer therapy (Zhang et al., 2016).
Investigation in Myeloma Models : A study by Wu et al. (2005) investigated the effects of synthetic epothilone analogs like Fludelone in myeloma models, demonstrating its significant inhibition of cell proliferation and apoptosis induction in cancer cells (Wu et al., 2005).
Synthesis Techniques : Harrison et al. (2012) developed an efficient synthesis method for the C1-C9 fragment of Fludelone, contributing to the drug's development and research (Harrison et al., 2012).
特性
分子式 |
C27H36F3NO6 |
|---|---|
分子量 |
527.57305 |
IUPAC名 |
(4S,7R,8S,9S,10Z,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione |
InChI |
InChI=1S/C27H39NO6/c1-16-9-8-10-17(2)25(31)20(5)26(32)27(6,7)23(29)15-24(30)33-22(12-11-16)18(3)13-21-14-19(4)34-28-21/h8,10-11,13-14,17,20,22-23,25,29,31H,9,12,15H2,1-7H3/b10-8-,16-11-,18-13+/t17-,20+,22-,23-,25-/m0/s1 |
SMILES |
CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C |
外観 |
Solid powder |
同義語 |
IsoFludelone; KOS1803; 17isooxazolefludelone; Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B; (4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









